molecular formula C14H17N5 B2615369 N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine CAS No. 94828-51-0

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine

Cat. No.: B2615369
CAS No.: 94828-51-0
M. Wt: 255.325
InChI Key: YQLFGAGCBRIDNT-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a guanidine moiety linked to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Guanidine Formation: The guanidine moiety is introduced by reacting the dimethylpyrimidine with an appropriate guanidine derivative, such as N,N’-diisopropylcarbodiimide, under basic conditions.

    Coupling with Methylphenyl Group: Finally, the methylphenyl group is attached via a nucleophilic substitution reaction, using a suitable leaving group like a halide.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the guanidine moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving guanidine groups. It may also serve as a ligand in the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agricultural industry as a component of pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds or ionic interactions with active sites, while the pyrimidine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-chlorophenyl)guanidine
  • N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine
  • N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-nitrophenyl)guanidine

Uniqueness

Compared to similar compounds, N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the methyl group on the phenyl ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLFGAGCBRIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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